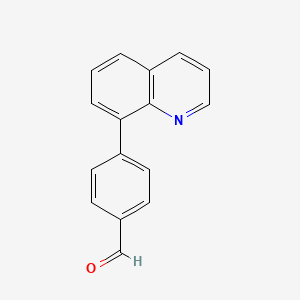

4-(Quinolin-8-YL)benzaldehyde

Description

Structure

3D Structure

Propriétés

Numéro CAS |

380359-19-3 |

|---|---|

Formule moléculaire |

C16H11NO |

Poids moléculaire |

233.26 g/mol |

Nom IUPAC |

4-quinolin-8-ylbenzaldehyde |

InChI |

InChI=1S/C16H11NO/c18-11-12-6-8-13(9-7-12)15-5-1-3-14-4-2-10-17-16(14)15/h1-11H |

Clé InChI |

FNDHXVSLQZNIHR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)C3=CC=C(C=C3)C=O)N=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 4 Quinolin 8 Yl Benzaldehyde

Retrosynthetic Analysis of the 4-(Quinolin-8-YL)benzaldehyde Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comjournalspress.com For this compound, the primary disconnection is the C-C bond between the quinoline (B57606) C8 position and the phenyl ring. This leads to two main synthetic strategies based on the nature of the key bond-forming reaction: carbon-carbon coupling reactions and direct C-H functionalization.

A primary retrosynthetic disconnection breaks the bond between the quinoline ring and the benzaldehyde (B42025) moiety. This suggests two key synthons: an electrophilic quinoline derivative and a nucleophilic benzaldehyde derivative, or vice versa. The aldehyde group can be considered a functional group that might be introduced or modified at a later stage of the synthesis to avoid potential side reactions. wikipedia.orgimperial.ac.uk

Carbon-Carbon Coupling Approaches for Quinoline-Aryl Linkages

The formation of the bond between the quinoline and aryl components is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are powerful tools for this transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of an 8-haloquinoline with 4-formylphenylboronic acid or its corresponding boronate ester. A one-pot process for the synthesis of 8-arylquinolines has been developed, which involves the Pd-catalyzed borylation of quinoline-8-yl halides followed by a Suzuki-Miyaura coupling with aryl halides, achieving yields of up to 98%. nih.govacs.org This method avoids the need to isolate the often unstable 8-quinolineboronic acid. acs.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is known for its high functional group tolerance and the ability to couple sp2-sp2 hybridized carbon atoms. wikipedia.org The synthesis of this compound via Negishi coupling could be achieved by reacting an 8-haloquinoline with a 4-formylphenylzinc halide. A key advantage of the Negishi coupling is the high reactivity of the organozinc compounds. youtube.com

| Reaction Type | Quinoline Reagent | Benzaldehyde Reagent | Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | 8-Haloquinoline (e.g., 8-bromoquinoline) | 4-Formylphenylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) |

| Negishi Coupling | 8-Haloquinoline (e.g., 8-bromoquinoline) | 4-Formylphenylzinc halide | Palladium or Nickel catalyst (e.g., Pd(PPh3)4) |

Direct C-H Functionalization Strategies on Quinoline or Benzaldehyde Moieties

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.gov This approach involves the direct coupling of a C-H bond with a suitable reaction partner, avoiding the pre-functionalization of starting materials. For the synthesis of this compound, this could entail the direct C-H arylation of quinoline at the C8 position with a 4-halobenzaldehyde or a related derivative.

The regioselective functionalization of quinolines can be challenging, but the C8 position is a potential site for such reactions, often facilitated by a directing group. nih.gov Palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides has been reported, demonstrating high selectivity for the C8 isomer. acs.org The use of transition metals like rhodium, iridium, and palladium can facilitate the site-selective functionalization of quinolines. nih.gov Mechanistic studies suggest that these reactions can proceed through various pathways, including a concerted metalation-deprotonation (CMD) mechanism. acs.org

Functional Group Interconversions and Derivatization at the Benzaldehyde Site

Functional group interconversion (FGI) is a crucial strategy in multistep synthesis, allowing for the transformation of one functional group into another. wikipedia.orgimperial.ac.ukfiveable.me In the synthesis of this compound, the aldehyde functionality may be introduced at a late stage to prevent unwanted side reactions during the C-C bond formation.

For example, the cross-coupling reaction could be performed with a protected aldehyde, an alcohol, or a carboxylic acid at the 4-position of the phenyl ring. The aldehyde can then be unmasked or generated through oxidation or reduction.

Oxidation of a benzyl (B1604629) alcohol: A 4-(quinolin-8-yl)benzyl alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents.

Reduction of a carboxylic acid or its derivative: A 4-(quinolin-8-yl)benzoic acid can be reduced to the aldehyde. This can be achieved in two steps, by first converting the carboxylic acid to an acid chloride or an ester, followed by reduction. wikipedia.org

Hydrolysis of an acetal (B89532): The aldehyde can be protected as an acetal during the coupling reaction and then deprotected under acidic conditions.

Multicomponent Reaction Pathways for Related Quinoline-Benzaldehyde Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules. rsc.org While a direct MCR for this compound may not be readily available, MCRs are widely used for the synthesis of substituted quinolines. nih.govnih.govrsc.org

For instance, a Doebner-von Miller reaction or a Friedländer annulation could potentially be adapted to construct the quinoline core with the benzaldehyde moiety already attached to one of the precursors. The Doebner reaction, for example, can synthesize quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. acs.org A titanium-catalyzed three-component coupling reaction has been used to generate N-aryl-1,3-diimines, which can then be cyclized to form quinoline derivatives. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comacs.org In the context of this compound synthesis, several green approaches can be considered.

The use of greener solvents like water or ethanol (B145695), or even solvent-free conditions, can significantly reduce the environmental impact of the synthesis. researchgate.netresearchgate.net The development of catalyst-free techniques or the use of recyclable nanocatalysts are also key areas of green chemistry research in quinoline synthesis. acs.org Microwave-assisted synthesis can also be a greener alternative, often leading to shorter reaction times and higher yields. benthamdirect.com The use of environmentally benign catalysts and minimizing waste are central tenets of green chemistry that can be applied to the synthetic routes for this compound. nih.govtuwien.at

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Use of Greener Solvents | Employing water or ethanol in coupling or cyclization steps. researchgate.net |

| Catalysis | Utilizing reusable nanocatalysts or developing catalyst-free methods. acs.org |

| Energy Efficiency | Implementing microwave-assisted reactions to reduce reaction times. benthamdirect.com |

| Atom Economy | Favoring C-H functionalization and multicomponent reactions over traditional methods. nih.govrsc.org |

Molecular Structure and Spectroscopic Elucidation of 4 Quinolin 8 Yl Benzaldehyde

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and purity of 4-(quinolin-8-yl)benzaldehyde. By probing the interactions of the molecule with electromagnetic radiation, a detailed picture of its atomic and electronic structure can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise covalent framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a complete map of the carbon and hydrogen atoms.

In the ¹H NMR spectrum, distinct signals are expected for the aldehydic proton, which would appear significantly downfield (typically δ 9.9–10.1 ppm) due to the deshielding effect of the carbonyl group. The protons on the benzaldehyde (B42025) ring would present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The six protons of the quinoline (B57606) ring system would exhibit complex splitting patterns due to spin-spin coupling, with chemical shifts influenced by the anisotropic effects of the fused aromatic system and the electron-withdrawing nitrogen atom. iucr.orgmdpi.com

The ¹³C NMR spectrum would complement this information, showing a resonance for the aldehydic carbon around δ 190–192 ppm. Nine distinct signals would correspond to the quinoline carbons and four signals to the benzaldehyde carbons, with their chemical shifts indicating their electronic environment. For instance, data from the related compound 8-hydroxyquinoline-5-carbaldehyde (B1267011) shows the aldehydic carbon at δ 192.2 ppm and aromatic carbons in the δ 110-160 ppm range. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Data is predicted based on analogous compounds like 8-hydroxyquinoline-carbaldehydes and substituted benzaldehydes. mdpi.comdocbrown.info

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.9 – 10.1 (singlet) | 190.0 – 192.5 |

| Quinoline H2 | 8.8 – 9.0 (doublet of doublets) | 150.0 – 151.0 |

| Quinoline H3 | 7.4 – 7.6 (doublet of doublets) | 121.0 – 122.0 |

| Quinoline H4 | 8.1 – 8.3 (doublet of doublets) | 136.0 – 137.0 |

| Quinoline H5 | 7.7 – 7.9 (doublet) | 128.0 – 129.0 |

| Quinoline H6 | 7.5 – 7.7 (triplet) | 126.0 – 127.0 |

| Quinoline H7 | 7.8 – 8.0 (doublet) | 129.0 – 130.0 |

| Benzaldehyde H (ortho to CHO) | 7.9 – 8.1 (doublet) | 130.0 – 131.0 |

| Benzaldehyde H (meta to CHO) | 7.6 – 7.8 (doublet) | 129.5 – 130.5 |

| Quaternary Carbons | N/A | 127-149 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1690–1715 cm⁻¹. mdpi.com For comparison, the IR spectrum of 8-hydroxyquinoline-5-carbaldehyde shows a strong carbonyl peak (νC=O) at 1663 cm⁻¹. mdpi.com Another key feature would be the C-H stretching vibration of the aldehyde proton, which appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline and benzene rings would produce a series of bands in the 1450–1600 cm⁻¹ region. mdpi.com

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong Raman signals, which would be useful for characterizing the quinoline and benzaldehyde skeletons. beilstein-journals.org

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound Note: Frequencies are based on data from related quinoline-carbaldehydes and general spectroscopic principles. mdpi.commdpi.com

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | IR, Raman | 3000 – 3100 | Medium to Weak |

| Aldehyde C-H Stretch | IR | 2810 – 2850 & 2710 – 2750 | Weak to Medium |

| Carbonyl C=O Stretch | IR | 1690 – 1715 | Strong |

| Aromatic C=C/C=N Ring Stretch | IR, Raman | 1450 – 1600 | Medium to Strong |

| C-H In-plane Bend | IR, Raman | 1000 – 1300 | Medium |

| C-H Out-of-plane Bend | IR | 750 – 900 | Strong |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated π-systems. The this compound molecule possesses an extended conjugated system encompassing both the quinoline and benzaldehyde rings.

The UV-Vis spectrum is expected to show multiple absorption bands. Intense absorptions below 350 nm are attributable to π → π* transitions within the aromatic systems. uobabylon.edu.iqupi.edu The n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, is expected to appear as a weaker, longer-wavelength absorption. uobabylon.edu.iq The exact position and intensity of these bands are influenced by the extent of conjugation between the two ring systems. For example, the related compound 8-hydroxyquinoline-5-carbaldehyde exhibits multiple absorption maxima at 395, 322, 263, 239, and 210 nm, indicating a complex electronic structure. mdpi.com

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound Note: Predictions are based on analogous conjugated quinoline-aldehyde systems. mdpi.comuobabylon.edu.iq

| Electronic Transition | Predicted λ_max (nm) | Solvent |

| π → π* (Quinoline) | 220 – 250 | Methanol/Ethanol (B145695) |

| π → π* (Conjugated System) | 280 – 340 | Methanol/Ethanol |

| n → π* (Carbonyl) | 350 – 400 | Methanol/Ethanol |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound (C₁₆H₁₁NO) with high precision. The calculated exact mass is 233.08406 g/mol .

Under electron ionization (EI), the molecule would first form a molecular ion [M]⁺•. The fragmentation pattern would provide structural information. Key fragmentation pathways for aldehydes include the loss of a hydrogen radical to form a stable acylium ion [M-H]⁺, and the loss of the entire formyl group (•CHO) to give an [M-29]⁺ ion. docbrown.infolibretexts.org Therefore, prominent peaks at m/z 232 and m/z 204 would be expected. The quinoline ring itself is highly stable and would likely remain intact as a major fragment.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 233 | Molecular Ion | [C₁₆H₁₁NO]⁺• |

| 232 | Loss of H• | [C₁₆H₁₀NO]⁺ |

| 205 | Loss of CO | [C₁₅H₁₁N]⁺• |

| 204 | Loss of •CHO | [C₁₅H₁₀N]⁺ |

| 128 | Quinoline radical cation | [C₉H₇N]⁺• |

X-ray Diffraction Studies for Solid-State Molecular Geometry and Conformation

While spectroscopic methods reveal molecular connectivity and electronic properties, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine, offers significant insight. iucr.orgiucr.org In such structures, the quinoline ring system is observed to be nearly planar. A key conformational parameter for this compound would be the dihedral angle between the plane of the quinoline ring and the plane of the benzaldehyde ring. This angle is determined by steric hindrance and crystal packing forces.

In the solid state, molecules of this compound would likely arrange themselves to maximize favorable intermolecular interactions. These could include π-π stacking interactions between the aromatic rings of adjacent molecules and weak C-H···O or C-H···N hydrogen bonds, which would organize the molecules into a well-defined supramolecular architecture. mdpi.comiucr.org

Table 5: Predicted Solid-State Structural Parameters from X-ray Diffraction Analysis Note: Data is inferred from analysis of analogous quinolin-8-yl derivatives. iucr.orgmdpi.comiucr.org

| Parameter | Predicted Value/Observation |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Dihedral Angle (Quinoline-Benzene) | 30 – 60° |

| Quinoline Ring | Essentially planar |

| C=O Bond Length | ~1.22 Å |

| C8-C(Aryl) Bond Length | ~1.49 Å |

| Intermolecular Interactions | π-π stacking, C-H···O/N hydrogen bonds |

Theoretical and Computational Investigations of 4 Quinolin 8 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Energetic Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model the geometric and electronic features of 4-(Quinolin-8-YL)benzaldehyde with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. bohrium.com It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. ekb.eg

A key aspect of DFT analysis is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. uobaghdad.edu.iqnih.gov A smaller energy gap suggests higher reactivity. uobaghdad.edu.iq In this compound, the HOMO is typically localized on the electron-rich quinoline (B57606) ring, while the LUMO may be distributed across the benzaldehyde (B42025) moiety, particularly the carbonyl group.

Table 1: Representative DFT-Calculated Properties for this compound This table presents plausible values based on typical DFT calculations for similar aromatic systems. Actual values may vary based on the specific functional and basis set used.

| Parameter | Representative Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

| Dihedral Angle (Quinoline-Benzene) | ~45° |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF), can provide highly accurate electronic properties. mdpi.com

For understanding the photophysical properties of this compound, Time-Dependent DFT (TD-DFT) and other ab initio methods are used to investigate electronic excitation states. nih.govresearchgate.net These calculations can predict the energies of electronic transitions (e.g., n→π* or π→π*), which correspond to the absorption of light, and their corresponding oscillator strengths, which relate to the intensity of the absorption. nih.gov This information is vital for predicting the UV-visible absorption spectrum of the molecule. nih.gov

Table 2: Illustrative Ab Initio Calculation Results for Electronic Transitions This table shows hypothetical data for the lowest energy electronic transitions of this compound.

| Excited State | Transition Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S1 | 3.5 | 354 | 0.15 | π→π |

| S2 | 3.9 | 318 | 0.08 | n→π |

| S3 | 4.2 | 295 | 0.45 | π→π* |

Reactivity and Selectivity Prediction through Computational Descriptors

Computational chemistry provides a suite of descriptors derived from the electronic structure that can predict the reactivity and selectivity of a molecule. researchgate.net These descriptors can be categorized as global or local.

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. researchgate.net These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution.

Chemical Potential (μ) = -(I + A) / 2 : Measures the "escaping tendency" of electrons.

Electrophilicity Index (ω) = μ² / (2η) : Measures the propensity of a species to accept electrons. nih.gov

Local reactivity descriptors, such as Fukui functions, identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. scirp.org For this compound, the aldehyde carbon is expected to be a primary electrophilic site, while the nitrogen atom in the quinoline ring and the oxygen of the carbonyl group would be nucleophilic centers.

Table 3: Representative Global Reactivity Descriptors Values are derived from the representative HOMO/LUMO energies in Table 1.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 2.5 |

| Chemical Hardness (η) | 1.85 |

| Chemical Potential (μ) | -4.35 |

| Electrophilicity Index (ω) | 5.11 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations are invaluable for conformational analysis. The single bond connecting the quinoline and benzaldehyde rings allows for rotational freedom. MD can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov

Furthermore, MD simulations can model intermolecular interactions, such as those with solvent molecules or biological macromolecules. tandfonline.com By simulating the molecule in a solvent box (e.g., water), one can study solvation effects and how intermolecular hydrogen bonds might influence the molecule's conformation and properties. bose.res.in

Computational Analysis of Aromaticity and Electronic Delocalization within the Hybrid System

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with delocalized π-electrons. rsc.org Computational methods can quantify the aromaticity of the individual rings within this compound. Common methods include:

Nucleus-Independent Chemical Shift (NICS) : This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values indicate aromaticity. mdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA) : This geometric criterion evaluates the degree of bond length equalization in a ring, with values close to 1 indicating high aromaticity.

Electronic Delocalization Indices : Measures like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU) quantify the extent of electron sharing between atoms. researchgate.netresearchgate.net

Table 4: Representative Aromaticity Indices for the Rings of this compound This table provides expected ranges for common aromaticity descriptors.

| Ring System | NICS(1) (ppm) | HOMA |

|---|---|---|

| Benzene (B151609) ring (of benzaldehyde) | -9.0 to -11.0 | 0.95 to 0.99 |

| Benzene ring (of quinoline) | -8.5 to -10.5 | 0.93 to 0.97 |

| Pyridine (B92270) ring (of quinoline) | -7.0 to -9.0 | 0.85 to 0.95 |

Coordination Chemistry and Ligand Design Principles Involving 4 Quinolin 8 Yl Benzaldehyde

Ligand Properties of the Quinolin-8-YL Moiety as a Bidentate or Tridentate Donor

The coordination capabilities of 4-(Quinolin-8-YL)benzaldehyde are primarily dictated by the quinolin-8-yl group. This moiety typically functions as a bidentate ligand, coordinating to a metal center through two donor atoms. The most common bidentate coordination involves the nitrogen atom of the quinoline (B57606) ring and a donor atom from a substituent at the 8-position. In the case of this compound, the primary coordination sites are the quinoline nitrogen and the oxygen atom of the aldehyde group, creating a stable five-membered chelate ring upon complexation with a metal ion.

While bidentate coordination is most common for 8-substituted quinolines, the potential for tridentate chelation exists in derivatives where the substituent group contains an additional donor atom. For instance, Schiff base derivatives of quinoline aldehydes can act as tridentate N,N,S-donor ligands. researchgate.net Similarly, semicarbazone ligands derived from aldehydes can exhibit tridentate C,N,O-donor coordination. scholaris.ca For this compound itself, the dominant mode is bidentate (N,O-coordination); however, its derivatives could be designed to exhibit higher denticity. The flexibility in coordination modes makes the quinoline framework a versatile scaffold in ligand design.

Metal Complex Formation and Chelation Modes of this compound

The formation of metal complexes with this compound and related quinoline-based ligands is a robust area of study. The interaction between the ligand and a metal ion leads to the formation of a coordination complex, where the ligand acts as a Lewis base, donating electron pairs to the metal ion, which acts as a Lewis acid.

The stoichiometry of the resulting metal complexes, which describes the ratio of metal ions to ligands, is a fundamental aspect of their characterization. Depending on the metal ion, its oxidation state, and the reaction conditions, different stoichiometries can be achieved. Commonly observed ratios for bidentate quinoline ligands are 1:1 and 1:2 (Metal:Ligand). researchgate.net

For example, in a 1:2 complex, two ligand molecules coordinate to a single metal center, often resulting in an octahedral geometry, with other positions potentially occupied by solvent molecules or counter-ions. rsc.org The formation of complexes with specific stoichiometries is driven by the coordination number and preferred geometry of the metal ion. For instance, Co(II), Ni(II), and Cu(II) frequently form octahedral complexes with quinoline-based ligands. rsc.org

A summary of common characterization techniques and the insights they provide is presented below.

| Technique | Information Obtained | Typical Observations for Quinoline Complexes |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups involved in coordination. | A shift in the vibrational frequency of the C=O (aldehyde) and C=N (quinoline) groups upon complexation indicates their involvement in bonding to the metal center. The appearance of new bands in the low-frequency region (e.g., 328–375 cm⁻¹) can be attributed to M-N and M-O vibrations. researchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Probes electronic transitions within the complex. | Provides information on the geometry of the complex. For example, specific absorption bands for Ni(II) complexes can suggest an octahedral geometry. rsc.org Intense bands may be assigned to metal-to-ligand charge transfer (MLCT) transitions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the ligand's structure and its environment in solution. | Changes in the chemical shifts of protons near the coordination sites (e.g., on the quinoline and benzaldehyde (B42025) rings) upon complexation confirm metal-ligand binding. |

| Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio of the complex. | Confirms the molecular weight of the synthesized complex and helps to establish its stoichiometry. rsc.org |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | Verifies the proposed chemical formula and stoichiometry of the complex. |

| Magnetic Susceptibility Measurements | Determines the number of unpaired electrons in the metal center. | Helps to deduce the geometry of the complex. For instance, magnetic moment values between 1.7 and 2.2 B.M. are typical for octahedral Cu(II) complexes. |

Supramolecular Assembly and Self-Organization Driven by Coordination Interactions

Beyond the formation of discrete molecular complexes, the quinoline moiety in ligands like this compound can drive the formation of larger, ordered structures known as supramolecular assemblies. These assemblies are held together by non-covalent interactions, including coordination bonds, hydrogen bonding, and π-π stacking interactions. rsc.orgrsc.org

The flat, aromatic nature of the quinoline ring system is particularly conducive to π-π stacking. rsc.org In the solid state, metal complexes containing quinoline ligands often arrange themselves so that the quinoline planes of adjacent molecules are parallel and in close proximity, typically with centroid-centroid distances around 3.5 Å. researchgate.net This interaction is a significant driving force in the self-assembly process and can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. rsc.orgrsc.org

A statistical analysis of crystal structures revealed that π-π stacking interactions are very common in metal complexes of functionalized quinoline-based ligands, occurring in approximately 69% of cases. rsc.orgrsc.org These interactions can be further supported by other weak forces, such as C-H···π interactions or hydrogen bonds involving solvent molecules or counter-ions, to create complex and high-dimensionality networks. rsc.orgrsc.orgmdpi.com The self-assembly of metal ions and organic ligands into such extended structures is the fundamental principle behind the synthesis of metal-organic frameworks (MOFs). ntu.edu.sgnih.gov

Rational Ligand Design Strategies for Specific Metal Ion Recognition or Catalytic Activity

The principles of ligand-based design are central to developing new molecules with specific functions. nih.gov The this compound scaffold is an excellent platform for such rational design due to its modular nature. By modifying either the quinoline core or the benzaldehyde portion, its electronic and steric properties can be fine-tuned to achieve selective metal ion binding or to enhance catalytic performance.

For specific metal ion recognition (sensing), modifications can be made to introduce functional groups that have a high affinity for a particular metal. The coordination of the target metal ion would then induce a measurable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorescent sensor).

In catalysis, the quinoline-metal complex itself can act as the catalyst. The N-(quinolin-8-yl)amide group, for example, has been widely used as a directing group in palladium- and copper-catalyzed C-H activation reactions, facilitating the formation of new C-O and C-C bonds with high selectivity. beilstein-journals.org By altering the substituents on the ligand, the reactivity and selectivity of the metal center can be modulated, allowing for the development of highly efficient and specific catalytic systems. This strategic approach, which links molecular structure to function, is a powerful tool in modern chemistry for creating novel compounds for diverse applications, from materials science to medicinal chemistry. nih.gov

Applications of 4 Quinolin 8 Yl Benzaldehyde in Catalysis and Materials Science Research

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the quinoline (B57606) ring and the potential for the 8-position substituent to coordinate with a metal center make 4-(quinolin-8-yl)benzaldehyde and its derivatives effective ligands in catalysis. The quinoline moiety can act as a directing group, guiding a metal catalyst to a specific reaction site to enhance selectivity and efficiency. researchgate.net

Derivatives of this compound have demonstrated significant utility in asymmetric catalysis, where the creation of specific stereoisomers is crucial.

Atroposelective Allylation: In a notable application, 2-(quinolin-8-yl)benzaldehydes undergo atroposelective iridium-catalyzed dynamic kinetic resolution (DKR) through the transfer hydrogenative coupling of allyl acetate. This reaction simultaneously establishes both central and axial chirality with high diastereoselectivity and excellent enantiomeric excess, showcasing the quinoline group's crucial role in controlling the stereochemical outcome. nih.gov

Biocatalytic Reductions: The compound serves as a substrate in highly enantioselective biocatalytic DKR processes. Using commercial ketoreductases (KREDs), 2-(quinoline-8-yl)benzaldehydes can be reduced to their corresponding alcohols. By selecting the appropriate biocatalyst, researchers can obtain either atropoisomer of the final product with high conversion rates and enantiomeric excesses. researchgate.net

Oxidation Catalysis: Quinoline-based ligands, when complexed with copper salts, have been shown to form catalysts for oxidation reactions, such as the oxidation of catechol to o-quinone. The catalytic activity is influenced by the structure of the quinoline ligand and the counter-ion of the copper salt, indicating that the ligand framework is key to the complex's efficacy. mdpi.com

| Reaction Type | Catalyst System | Key Outcome | Reference |

|---|---|---|---|

| Atroposelective Allylation | ortho-cyclometalated Iridium-DM-BINAP | High diastereoselectivity and enantiomeric excess | nih.gov |

| Biocatalytic Carbonyl Reduction | Ketoreductases (KREDs) | Access to both (R)- and (S)-atropoisomers of alcohols | researchgate.net |

| Catechol Oxidation | Copper(II) complexes | Efficient oxidation of catechol to o-quinone | mdpi.com |

Understanding the reaction mechanism is fundamental to optimizing catalytic processes. For reactions involving 2-(quinolin-8-yl)benzaldehydes, a key mechanistic feature is the designed transient Lewis acid-base interaction between the quinoline's nitrogen atom and the aldehyde's carbonyl group. This interaction facilitates the racemization of the substrate, which is essential for the success of the dynamic kinetic resolution, allowing for theoretical yields of up to 100% for a single enantiomer. nih.govresearchgate.net

In related catalytic systems using quinoline-derived directing groups, mechanistic investigations have identified catalytically competent organometallic intermediates. For instance, studies on cobalt-catalyzed C-H bond functionalization have provided support for pathways involving highly reactive cobalt(III) and cobalt(IV) species, which undergo oxidative addition and reductive elimination steps to complete the catalytic cycle. researchgate.net While specific turnover frequencies for this compound-based catalysts are not extensively reported, mechanistic concepts such as the turnover frequency-determining intermediate (TDI) and transition state (TDTS) are crucial in evaluating catalyst efficiency. acs.org

Photophysical Properties and Optoelectronic Applications

The extended π-conjugated system of this compound, which links a donor (aryl group) and an acceptor (quinoline moiety), gives rise to interesting photophysical properties, making it a candidate for various optoelectronic applications. mdpi.com

The electronic absorption and emission spectra of quinoline derivatives are sensitive to their environment, a phenomenon known as solvatochromism.

Absorption Spectra: The absorption spectra typically show high-energy bands corresponding to π–π* transitions within the aromatic system. mdpi.com In some cases, lower intensity bands attributed to intermolecular charge transfer can also be observed. mdpi.com

Emission Spectra: The fluorescence properties are highly dependent on solvent polarity. For instance, some related quinoline-carbaldehyde derivatives exhibit poor fluorescence in polar aprotic solvents. mdpi.com The emission wavelength and intensity can be tuned by the electronic nature of substituents on the aryl ring. mdpi.com Studies on structurally similar compounds like Quinolin-8-yl 2-hydroxybenzoate show that spectral shifts in absorption are governed by solvent polarity, while fluorescence spectra are more affected by solvent acidity and dispersion-polarization forces. semanticscholar.orgresearchgate.net This sensitivity to the local environment is a key characteristic for sensor applications.

| Property | Observation | Governing Factors | Reference |

|---|---|---|---|

| UV-Vis Absorption | High-energy bands from π–π* transitions | Solvent Polarity, π-conjugation | mdpi.com |

| Fluorescence Emission | Dual fluorescence observed in some derivatives | Solvent Polarity, Solvent Acidity, Hydrogen Bonding | semanticscholar.orgniscpr.res.in |

| Solvatochromism | Bathochromic (red) shifts with increasing solvent polarity | Specific and non-specific solute-solvent interactions | researchgate.net |

The inherent fluorescent properties of the quinoline framework make its derivatives attractive for use in optoelectronic devices and as chemical sensors.

OLEDs: Quinoline derivatives are recognized as important materials for organic light-emitting diodes (OLEDs), where they can function as emitting chromophores. mdpi.commdpi.com Their thermal stability and mechanical strength, when incorporated into polymers, are advantageous for creating robust devices. mdpi.com

Fluorescent Probes: The sensitivity of the quinoline fluorophore's emission to its chemical environment allows for its use in fluorescent probes. Quinoline-based probes have been successfully developed for the detection of formaldehyde (B43269) and various metal ions, such as Zn²⁺. nih.govnih.gov Upon binding to the target analyte, a significant change in fluorescence intensity is often observed, enabling sensitive detection. nih.gov For example, a probe for formaldehyde showed a 223-fold enhancement in fluorescence upon reaction. nih.gov

Research into Its Use in Advanced Material Design (e.g., polymer precursors, frameworks)

The aldehyde functional group of this compound provides a reactive handle for incorporating the molecule into larger, more complex structures like polymers and porous frameworks.

Polymer Precursors: The quinoline moiety has been incorporated into nonlinear optical polymers. These materials, featuring a donor-acceptor architecture with the quinoline unit acting as a π-conjugated bridge, are noted for their thermal and mechanical stability. mdpi.com

Frameworks: Quinoline derivatives are promising building blocks for the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The Doebner reaction, a multicomponent reaction involving an amine, an aldehyde, and pyruvic acid, can be used to construct robust, crystalline quinoline-linked COFs. researchgate.net The aldehyde group on this compound makes it a suitable precursor for such syntheses. Furthermore, the quinolin-8-yl motif has been used to create a Zinc(II) metal-organic framework, with studies indicating the resulting material has strong UV absorption, suggesting potential applications in light-emitting technologies. researchgate.net Luminescent MOFs based on quinoline ligands have also been developed for the sensitive detection of pollutants like 4-nitrophenol (B140041) and Fe(III) ions. rsc.org

Conclusion and Future Research Directions

Synthesis and Structural Characterization Challenges and Opportunities

The synthesis of 4-(Quinolin-8-YL)benzaldehyde, while achievable through established cross-coupling methodologies, presents several challenges and opportunities for methodological refinement. The regioselectivity of functionalizing the quinoline (B57606) ring, particularly at the C-8 position, can be a significant hurdle. rsc.orgnih.gov Traditional methods like the Skraup and Doebner-von Miller syntheses often yield mixtures of isomers and can be harsh, limiting their applicability to complex substrates. nih.govnih.gov

Challenges:

Regioselectivity: Achieving selective C-8 functionalization of the quinoline nucleus without affecting other positions can be challenging. rsc.orgnih.gov The inherent electronic properties and steric hindrance around the C-8 position can make it less accessible compared to other sites on the quinoline ring. rsc.org

Reaction Conditions: Many classical quinoline syntheses require harsh conditions, such as high temperatures and strong acids, which may not be compatible with the aldehyde functionality, leading to side reactions or decomposition. nih.govresearchgate.net

Purification: The separation of the desired C-8 isomer from other regioisomers can be a complex and yield-reducing process.

Opportunities:

Modern Synthetic Methods: There is a significant opportunity to explore modern, milder synthetic routes, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), to construct the C-C bond between the quinoline and benzaldehyde (B42025) moieties with high precision and yield. The use of directing groups on the quinoline ring could further enhance regioselectivity. rsc.org

Green Chemistry Approaches: The development of more environmentally friendly synthetic protocols, for instance, using water as a solvent or employing catalyst-free methods under microwave or ultrasonic irradiation, presents a promising avenue for research. researchgate.netrsc.org

Advanced Structural Characterization: Beyond standard spectroscopic techniques (NMR, IR, Mass Spectrometry), advanced structural analysis methods such as single-crystal X-ray diffraction will be crucial to unequivocally confirm the connectivity and explore the supramolecular interactions, such as π-π stacking, which are common in quinoline-based structures. rsc.org

Advancing Understanding through Computational and Theoretical Studies

Computational and theoretical chemistry offer powerful tools to predict and understand the electronic, structural, and reactive properties of this compound, thereby guiding experimental efforts. ijpras.comarabjchem.org Density Functional Theory (DFT) and other quantum mechanical calculations can provide deep insights into the molecule's behavior. ijpras.comresearchgate.net

Key Areas for Computational Investigation:

Molecular Geometry and Electronic Structure: DFT calculations can be employed to determine the optimized geometry, bond lengths, and bond angles of the molecule. ijpras.comresearchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the electronic properties and reactivity of the compound. nih.govtandfonline.com For instance, the energy gap between HOMO and LUMO is a key determinant of the molecule's reactivity and potential applications in optoelectronics. researchgate.nettandfonline.com

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra, which can aid in the experimental characterization of the compound.

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated to predict the sites most susceptible to electrophilic and nucleophilic attack, providing valuable information for designing further chemical transformations of the molecule. tandfonline.com Computational tools can also help in predicting the regioselectivity of reactions, which is a significant challenge in the synthesis of quinoline derivatives. researchgate.net

Data Table: Predicted Properties of Quinoline Derivatives from Computational Studies

| Property | Quinoline | 4-amino quinoline | 4-carbonyl quinoline | 4-carboxyl quinoline |

| Symmetry | Cs | C1 | Cs | C1 |

| HOMO-LUMO Gap (eV) | 4.91 | 4.67 | 4.06 | 4.25 |

Note: This table presents data for related quinoline derivatives to illustrate the type of information that can be obtained through computational studies. Data for this compound would require specific calculations. researchgate.net

Prospects in Exploiting Coordination Chemistry for Novel Functional Materials

The quinoline moiety is a well-known and versatile ligand in coordination chemistry, capable of coordinating to a wide range of metal ions. colab.wsresearchgate.net The nitrogen atom in the quinoline ring and the oxygen atom of the benzaldehyde group in this compound can act as coordination sites, making it a potentially valuable ligand for the synthesis of novel metal complexes and coordination polymers. mdpi.com

Potential Applications of Metal Complexes:

Sensors: The fluorescence properties of quinoline derivatives are often sensitive to the presence of metal ions. nanobioletters.com Metal complexes of this compound could be explored for their potential as fluorescent sensors for the detection of specific metal ions. nanobioletters.com

Catalysis: Quinoline-based ligands have been successfully used in various catalytic applications. colab.ws Metal complexes incorporating this compound could be investigated for their catalytic activity in a range of organic transformations.

Luminescent Materials: Many metal complexes of quinoline derivatives exhibit interesting photoluminescent properties. mdpi.com By carefully selecting the metal ion and tuning the coordination environment, it may be possible to develop novel luminescent materials with applications in areas such as organic light-emitting diodes (OLEDs).

Data Table: Coordination Behavior of Quinoline-Based Ligands

| Metal Ion | Ligand Type | Application |

| Zinc(II) | Quinoline-sulfonamide | Metalloenzyme inhibition |

| Nickel(II) | Quinoline-based | Cross-coupling catalysis |

| Copper(II) | Quinoline-carboxylate | Photoluminescent polymer |

Note: This table provides examples of the applications of metal complexes with various quinoline-based ligands, suggesting the potential for this compound. mdpi.comnih.govacs.org

Emerging Research Avenues and Interdisciplinary Collaborations

The future of research on this compound lies in exploring its potential in various emerging fields and fostering interdisciplinary collaborations. The unique combination of the quinoline and benzaldehyde functionalities opens up a wide array of possibilities beyond traditional applications.

Emerging Research Areas:

Medicinal Chemistry: Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. nih.govnih.govbiointerfaceresearch.com The potential of this compound and its derivatives as therapeutic agents warrants investigation. For example, it could serve as a scaffold for the development of new drugs targeting specific biological pathways. nih.gov

Materials Science: The ability of quinoline derivatives to form ordered structures through π-π stacking and other non-covalent interactions makes them attractive building blocks for functional materials. rsc.org Research could focus on the development of liquid crystals, organic semiconductors, or porous materials based on this molecule.

Supramolecular Chemistry: The directional interactions and recognition capabilities of the quinoline and benzaldehyde groups could be exploited in the design of complex supramolecular architectures, such as molecular cages and networks.

Interdisciplinary Collaborations:

Chemists and Biologists: Collaboration between synthetic chemists and biologists will be essential to explore the medicinal potential of this compound. This would involve the synthesis of derivatives and their subsequent biological evaluation.

Experimental and Theoretical Chemists: A strong synergy between experimentalists and computational chemists will be crucial for a comprehensive understanding of the molecule's properties and for the rational design of new functional materials. arabjchem.org

Materials Scientists and Engineers: The development of practical applications for materials based on this compound will require close collaboration between materials scientists and engineers to fabricate and test devices.

Q & A

Q. How do pH and temperature affect the compound’s stability in biological buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.